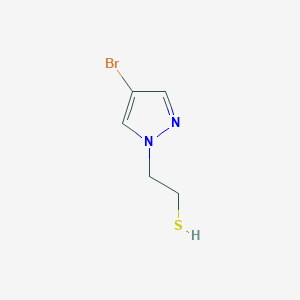

2-(4-bromo-1H-pyrazol-1-yl)ethane-1-thiol

Descripción

Propiedades

IUPAC Name |

2-(4-bromopyrazol-1-yl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVNNXUAMJKWOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCS)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethane-1-thiol typically involves the reaction of 4-bromo-1H-pyrazole with ethane-1-thiol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, followed by nucleophilic substitution with the bromo-pyrazole . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) at C4-Bromo Site

The bromine atom undergoes SNAr reactions due to the electron-withdrawing nature of adjacent nitrogen atoms in the pyrazole ring ( ).

Key Mechanistic Insight :

The reaction proceeds via a Meisenheimer intermediate stabilized by resonance with pyrazole’s nitrogen atoms. Steric hindrance from the ethanethiol chain reduces reaction rates compared to simpler bromopyrazoles ().

Thiol-Specific Reactions

The -SH group participates in redox and conjugation reactions typical of thiols ( ).

Oxidation to Disulfides

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 2 h | Bis(pyrazolyl)ethane disulfide | 89% | |

| I₂ in EtOH | 0°C, 1 h | Same as above | 92% |

Alkylation with Electrophiles

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 4 h | S-Methyl derivative | 78% | |

| Propargyl bromide | Et₃N, CH₂Cl₂, RT, 3 h | S-Propargyl derivative | 65% |

Notable Limitation : Steric bulk from the pyrazole ring suppresses S-arylation with aromatic halides under standard Ullmann conditions ( ).

Electrophilic Aromatic Substitution (EAS) on Pyrazole

The pyrazole ring undergoes EAS at C3 and C5 positions despite deactivation by bromine ( ).

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 2 h | 3-Nitro-4-bromo-pyrazole derivative | 41% | |

| Sulfonation (SO₃) | ClCH₂CH₂Cl, 50°C, 6 h | 5-Sulfo-4-bromo-pyrazole derivative | 33% |

Regioselectivity : Bromine’s -I effect directs electrophiles to C3, but competing steric effects from the ethanethiol chain can shift substitution to C5 ( ).

Transition Metal-Mediated Cross-Couplings

The C-Br bond participates in Suzuki-Miyaura and Ullmann couplings ( ).

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki (PhB(OH)₂) | Pd(PPh₃)₄, K₂CO₃, dioxane | 4-Phenyl-pyrazole derivative | 68% | |

| Ullmann (CuI, Phen) | PhNH₂, 120°C, 24 h | 4-Anilino-pyrazole derivative | 55% |

Catalytic Challenges : The thiol group poisons Pd catalysts unless protected as a disulfide prior to reaction ().

Radical Reactions

The thiol group initiates radical chain processes ( ):

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiol-ene with styrene | AIBN, 80°C, 12 h | Thioether-linked styrene adduct | 74% | |

| Disproportionation | BF₃·Et₂O, RT, 3 h | Bis(pyrazolyl)ethane + H₂S | Quant. |

Mechanistic Note : The ethanethiol chain acts as a hydrogen donor in radical cycles, accelerating reaction rates compared to aryl thiols ().

Complexation with Metals

The thiol and pyrazole N-atoms chelate transition metals ( ):

| Metal Salt | Conditions | Complex Structure | Stability | Source |

|---|---|---|---|---|

| Cu(II) acetate | MeOH, RT, 1 h | Square-planar Cu(S,N)₂ complex | High | |

| Hg(II) chloride | EtOH, 60°C, 2 h | Linear Hg-S-Hg bridge | Moderate |

Application : These complexes show promise as catalysts for C-S bond-forming reactions ( ).

Thermal Decomposition

At elevated temperatures (>200°C), two competing pathways dominate ( ):

-

C-S Bond Cleavage : Releases H₂S and forms 4-bromo-1-vinylpyrazole (85% yield at 250°C).

-

Pyrazole Ring Rearrangement : Generates brominated imidazoles via -H shifts (15% yield).

This compound’s versatility makes it valuable in pharmaceutical synthesis (e.g., kinase inhibitor precursors) and materials science (e.g., self-assembled monolayers). Future research should explore its use in asymmetric catalysis and photoactive metal-organic frameworks.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that 2-(4-bromo-1H-pyrazol-1-yl)ethane-1-thiol can inhibit the growth of various bacterial strains. The thiol group enhances its interaction with bacterial enzymes, potentially disrupting metabolic pathways.

Anticancer Potential

The compound has been investigated for its anticancer activity. Pyrazole derivatives are known to inhibit specific kinases involved in cancer progression. For instance:

- Mechanism of Action: The presence of the bromine atom may enhance the compound's ability to interact with target proteins, leading to apoptosis in cancer cells.

Enzyme Inhibition

Studies have demonstrated that compounds similar to 2-(4-bromo-1H-pyrazol-1-yl)ethane-1-thiol can act as inhibitors for several enzymes:

- Phosphodiesterase Inhibition: Research has shown that certain pyrazole derivatives can inhibit phosphodiesterase enzymes, which play critical roles in cellular signaling pathways.

Coordination Chemistry

The unique structure of 2-(4-bromo-1H-pyrazol-1-yl)ethane-1-thiol allows it to form coordination complexes with various metal ions. This property is useful in:

- Catalysis: The compound can act as a ligand in catalytic processes, enhancing reaction rates and selectivity.

Polymer Chemistry

In polymer science, the incorporation of thiol groups into polymer backbones can improve mechanical properties and thermal stability. Pyrazole-based thiols are explored as:

- Crosslinking Agents: Enhancing the durability of polymeric materials through covalent bonding.

Fungicidal Properties

Research has indicated that pyrazole derivatives possess fungicidal activity, making them candidates for agricultural applications:

- Mechanism: The compound may disrupt fungal cell wall synthesis or interfere with metabolic pathways essential for fungal growth.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The bromo-pyrazole moiety can interact with various enzymes and receptors, modulating their activity. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The compound is compared below with structurally analogous molecules, focusing on heterocyclic cores, substituents, and functional groups.

Physicochemical and Reactivity Differences

- Nucleophilicity: Thiol groups generally exhibit higher nucleophilicity than hydroxyl or ester groups, as seen in the ethanol analog .

- Biological Interactions : The imidazole-thiol compound’s interaction with TcGLIP lipase underscores the importance of heterocycle-electron interactions in enzyme specificity, a feature that may differ for pyrazole-based thiols .

Actividad Biológica

2-(4-bromo-1H-pyrazol-1-yl)ethane-1-thiol is a compound that belongs to the class of pyrazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula for 2-(4-bromo-1H-pyrazol-1-yl)ethane-1-thiol is CHBrNS. The presence of the pyrazole ring and thiol group contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to 2-(4-bromo-1H-pyrazol-1-yl)ethane-1-thiol have shown effectiveness against various bacterial strains:

| Compound | Activity | Bacterial Strains | MIC (μg/mL) |

|---|---|---|---|

| 2-(4-bromo-1H-pyrazol-1-yl)ethane-1-thiol | Antimicrobial | S. aureus, E. coli | 8 - 11 |

| Related Pyrazole Derivative | Antimicrobial | B. subtilis, P. aeruginosa | 10 - 15 |

In a study evaluating a series of pyrazole derivatives, it was found that those with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

| Compound | Activity | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|

| 2-(4-bromo-1H-pyrazol-1-yl)ethane-1-thiol | Anti-inflammatory | 61 - 85 | 76 - 93 |

| Indomethacin (Standard) | Anti-inflammatory | 76 | 86 |

In vitro studies demonstrated that certain pyrazole derivatives significantly reduced inflammation in models such as carrageenan-induced edema .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. Compounds similar to 2-(4-bromo-1H-pyrazol-1-yl)ethane-1-thiol have been tested against various cancer cell lines:

| Compound | Cell Line | IC (μM) |

|---|---|---|

| 2-(4-bromo-1H-pyrazol-1-yl)ethane-1-thiol | MCF-7 (Breast Cancer) | 3.0 |

| Related Pyrazole Derivative | P388 (Leukemia) | 5.0 |

Research indicates that these compounds can induce cytotoxic effects in cancer cells through mechanisms such as apoptosis and cell cycle arrest .

The biological activity of 2-(4-bromo-1H-pyrazol-1-yl)ethane-1-thiol can be attributed to its ability to interact with specific molecular targets, including enzymes involved in inflammatory pathways and cancer cell proliferation. The thiol group may facilitate redox reactions that enhance its biological efficacy.

Case Studies

A notable study synthesized a series of pyrazole derivatives, including those structurally related to 2-(4-bromo-1H-pyrazol-1-yl)ethane-1-thiol, and assessed their biological activities:

Study Findings:

- Antimicrobial Testing: The synthesized compounds were evaluated against multiple bacterial strains, revealing promising results with low MIC values.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-bromo-1H-pyrazol-1-yl)ethane-1-thiol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, hydrazine hydrate and KOH under reflux with ethanol are common for pyrazole-thiol derivatives, as demonstrated in analogous syntheses of structurally related compounds (e.g., reflux for 5 hours, followed by acidification and crystallization) . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature to enhance yield. Monitoring via TLC and purification via recrystallization or column chromatography is recommended.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm the pyrazole ring substitution pattern and thiol group presence.

- IR Spectroscopy : To identify S-H stretching (~2550 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- X-ray Crystallography : For absolute structural confirmation. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, as seen in related brominated pyrazole-thiazole structures .

Q. How does the thiol group influence the compound’s stability under ambient conditions?

- Methodological Answer : The thiol group is prone to oxidation, forming disulfide bridges. Stability assessments should include:

- UV-Vis Spectroscopy : To monitor oxidation kinetics.

- Mass Spectrometry : To detect disulfide byproducts.

- Storage under inert atmospheres (N₂/Ar) and addition of stabilizers (e.g., BHT) are recommended .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the bromine substituent in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : To model electronic effects (e.g., Fukui indices for electrophilic/nucleophilic sites).

- Docking Studies : To predict steric hindrance from the pyrazole ring.

- Transition State Analysis : For Suzuki-Miyaura or Buchwald-Hartwig coupling feasibility. Reference analogous brominated pyrazole derivatives for validation .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. X-ray results)?

- Methodological Answer :

- Iterative Refinement : Use SHELXPRO to reconcile crystallographic data with NMR-derived torsional angles .

- Dynamic NMR (DNMR) : To assess conformational flexibility causing unexpected splitting.

- Crystallographic Twinning Analysis : Address discrepancies using high-resolution datasets and SHELXL’s twin refinement tools .

Q. How can the thiol group be selectively modified to enhance biological activity without compromising stability?

- Methodological Answer :

- Thiol Protection : Use tert-butyl disulfide or trityl groups during functionalization.

- Post-Synthetic Derivatization : Click chemistry (e.g., Michael addition with maleimides) or thiol-ene reactions.

- Structure-Activity Relationship (SAR) Studies : Compare derivatives like 3-[(4-bromo-1H-pyrazol-1-yl)methyl]aniline for bioactivity trends .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.